molecular formula C9H7N3O B580653 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-32-7

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B580653
M. Wt: 173.175
InChI Key: GHJOJXAUQXPGRU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a derivative of this class.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile are not detailed in the search results.

Scientific Research Applications

Pharmacological Applications

Field

Pharmacology

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines are known for their wide range of pharmacological applications. They have been developed due to their applications in pharmacological science .

Methods of Application

These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their pharmacological effects .

Results

They are known for their anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic activities among others .

Fluorescent Biomarkers

Field

Biochemistry

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines exhibit fluorescent properties, making them useful as biomarkers in biological research .

Methods of Application

These compounds can be synthesized and then incorporated into biological systems. Their fluorescence can then be detected using standard fluorescence microscopy techniques .

Results

A derivative of imidazo[1,2-a]pyridine was used as a biomarker of hypoxic tumor cells .

Anti-Cancer Applications

Field

Oncology

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines have shown significant potential in the treatment of cancer .

Methods of Application

These compounds are synthesized and then tested in vitro or in vivo for their anti-cancer effects .

Results

Several imidazo[1,2-a]pyridines and pyrimidines have shown promising results in preclinical studies, demonstrating anti-cancer activity .

Antiviral Applications

Field

Virology

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines have been studied for their antiviral properties .

Methods of Application

These compounds are synthesized and then tested against various viruses in vitro .

Results

Some imidazo[1,2-a]pyridines and pyrimidines have shown promising antiviral activity in preclinical studies .

Anti-Inflammatory Applications

Field

Immunology

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines have been studied for their anti-inflammatory properties .

Methods of Application

These compounds are synthesized and then tested for their ability to modulate inflammatory responses in vitro or in vivo .

Results

Some imidazo[1,2-a]pyridines and pyrimidines have demonstrated anti-inflammatory activity in preclinical studies .

Anti-Tuberculosis Applications

Field

Infectious Diseases

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines have been studied for their potential as anti-tuberculosis agents .

Methods of Application

These compounds are synthesized and then tested against Mycobacterium tuberculosis in vitro .

Results

Some imidazo[1,2-a]pyridines and pyrimidines have shown promising anti-tuberculosis activity in preclinical studies .

Fluorescent Biomarkers

Application Summary

Imidazo[1,2-a]pyridines and pyrimidines, including 3-hydroxymethyl derivatives, exhibit fluorescent properties, making them useful as biomarkers in biological research .

Results

A series of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines were synthesized and evaluated in relation to fluorescence emission. It was found that in most cases the hydroxymethyl moiety did act as an enhancer of the fluorescence intensity .

Therapeutic Potential

Application Summary

Imidazole containing compounds, including imidazo[1,2-a]pyridines and pyrimidines, show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .

Methods of Application

These compounds are synthesized and then tested for their therapeutic potential in various in vitro and in vivo models .

Results

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOJXAUQXPGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208879
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

CAS RN

1313726-32-7
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-a]pyridine-6-carbonitrile (7-1) (1.43 g, 10 mmol) in 3 mL of acetic acid were added sodium acetate (3.03 g, 37 mmol) and then formaldehyde (6 mL, 37% in water). The reaction mixture was stirred at 100° C. overnight. After cooled to room temperature, the mixture was adjusted to pH>7 with aqueous Na2CO3. The precipitate was collected to afford the title compound (1.4 g). MS (m/z): 174.0 (M+H)+
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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